![molecular formula C11H18BrNO B14318588 N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide CAS No. 112251-64-6](/img/structure/B14318588.png)
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of a hydroxyphenyl group attached to a dimethylethanaminium moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide typically involves the reaction of 2-hydroxybenzyl alcohol with N,N-dimethylethanolamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like chloride or iodide ions can replace the bromide ion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halide derivatives.
Aplicaciones Científicas De Investigación
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the quaternary ammonium group can interact with cell membranes and proteins. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium chloride
- N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium iodide
- N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium sulfate
Uniqueness
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide is unique due to its specific combination of a hydroxyphenyl group and a quaternary ammonium moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
112251-64-6 |
|---|---|
Fórmula molecular |
C11H18BrNO |
Peso molecular |
260.17 g/mol |
Nombre IUPAC |
ethyl-[(2-hydroxyphenyl)methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-4-12(2,3)9-10-7-5-6-8-11(10)13;/h5-8H,4,9H2,1-3H3;1H |
Clave InChI |
WDJMJHPKCVYDRO-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(C)CC1=CC=CC=C1O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


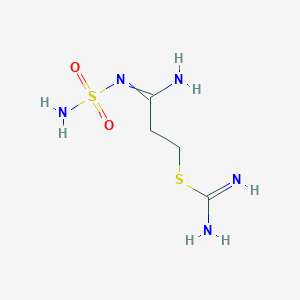
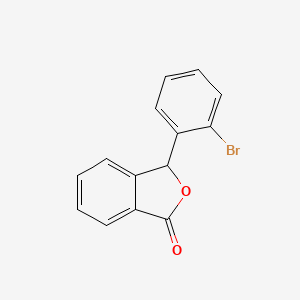
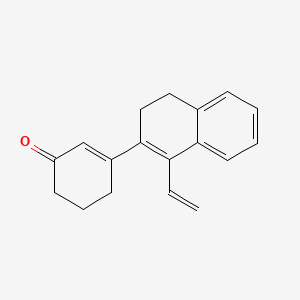
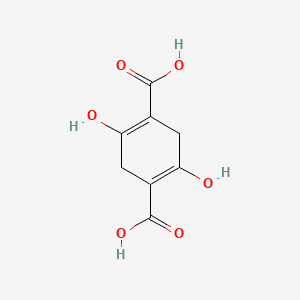

![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
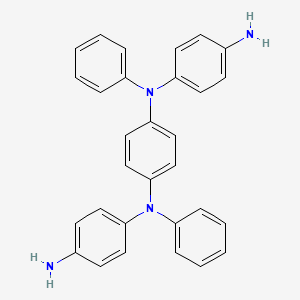
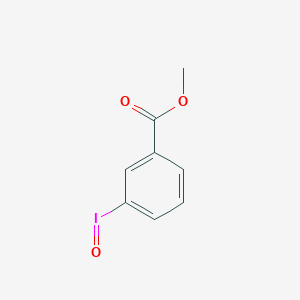
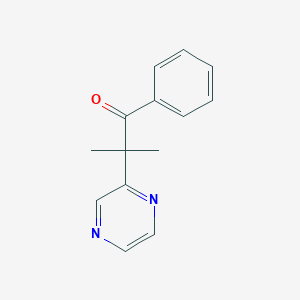
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
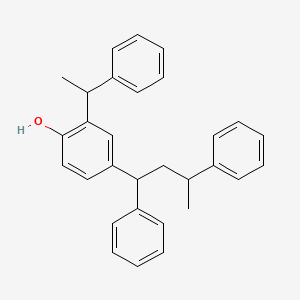
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
